molecular formula C11H14O3 B097580 1-(3,5-Dimethoxyphenyl)propan-2-one CAS No. 18917-77-6

1-(3,5-Dimethoxyphenyl)propan-2-one

Cat. No.: B097580
CAS No.: 18917-77-6
M. Wt: 194.23 g/mol
InChI Key: BKWQFIARUMVMFF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of two methoxy groups attached to a phenyl ring and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide . This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dimethoxyphenyl)propan-2-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWQFIARUMVMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327469
Record name (3,5-DIMETHOXYPHENYL)ACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18917-77-6
Record name (3,5-DIMETHOXYPHENYL)ACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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